3-Propanoylbenzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of benzonitrile derivatives is a topic of interest in several papers. For example, the aminocyanation of arynes to produce aminobenzonitriles is described, which involves the cleavage of inert N-CN bonds . This method could potentially be adapted for the synthesis of 3-Propanoylbenzonitrile by modifying the functional groups involved. Additionally, the synthesis of 2-methyl-2-(3-phenoxybenzoyloxy)propionitrile is achieved through the reaction of 3-phenoxybenzoic acid chloride with acetone cyanohydrine , suggesting that similar esterification reactions might be used to synthesize 3-Propanoylbenzonitrile.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is crucial for understanding their reactivity and properties. X-ray diffraction and theoretical calculations are used to examine the structure of amino analogs of bisbenzonitriles . Such techniques could be applied to determine the crystal structure of 3-Propanoylbenzonitrile, providing insights into its conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives is influenced by their molecular structure. For instance, intramolecular charge transfer (ICT) is observed in certain aminobenzonitrile derivatives . Although 3-Propanoylbenzonitrile does not contain an amino group, the presence of the propanoyl group could affect its electronic properties and reactivity in a similar fashion, potentially leading to interesting chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are diverse. For example, the synthesis of azo-disperse dyes derived from a pyridine-carbonitrile compound demonstrates the application of benzonitrile derivatives in dye chemistry, with assessments of light and wash fastness . The properties of 3-Propanoylbenzonitrile could similarly be explored for potential applications in materials science or as an intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Characterization
3-Propanoylbenzonitrile serves as a starting material for synthesizing various biologically active compounds. For instance, its derivatives are used in the synthesis of Cr(III) complexes with mixed N,N and O-donor ligands. These complexes have shown promising antimicrobial and antioxidant activities, as well as strong DNA binding properties (Govindharaju et al., 2019).
Photocatalysis and Photochemistry
The photochemistry of compounds related to 3-Propanoylbenzonitrile, like 5-chloro-2-hydroxybenzonitrile, has been studied in detail. These studies involve understanding the behavior of these compounds under various conditions, which can be crucial in designing effective photocatalytic processes (Bonnichon et al., 1999).
Environmental Applications
3-Propanoylbenzonitrile derivatives, such as bromoxynil, are used as herbicides. These compounds, especially their esters like bromoxynil octanoate, are effective in controlling broad-leafed weeds in agricultural settings. Their biotransformation under various conditions, such as in denitrifying or methanogenic environments, is a topic of environmental significance (Knight et al., 2003).
Analytical Chemistry
In the field of analytical chemistry, 3-Propanoylbenzonitrile and its derivatives play a role in enhancing the sensitivity of mass spectrometry techniques. For example, 3-nitrobenzonitrile has been used as a dopant to improve the sensitivity of sonic-spray ionization mass spectrometry, a technique valuable for analyzing complex biological mixtures (Santos et al., 2016).
Corrosion Inhibition
Aminobenzonitrile derivatives, such as 2-aminobenzonitrile and 3-aminobenzonitrile, show potential as corrosion inhibitors. These compounds have been studied for their adsorption behavior and inhibition mechanism on steel surfaces in acidic media. Understanding their molecular interactions can inform the development of more efficient corrosion inhibitors (Saha & Banerjee, 2015).
Textile Industry
In the textile industry, derivatives of 3-Propanoylbenzonitrile are used to develop new dyes. These dyes, synthesized using components like ethyl cyanoacetate, have shown promising antimicrobial activities and are applicable on polyester fabric, indicating their potential in textile manufacturing (Al-Etaibi et al., 2014).
Safety And Hazards
The safety information for 3-Propanoylbenzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-propanoylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDMQXNIOALFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propanoylbenzonitrile | |
CAS RN |
50916-34-2 |
Source
|
Record name | 3-propanoylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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